4-benzyl-1-(furan-2-ylmethyl)piperidine chemical structure and physicochemical properties
4-benzyl-1-(furan-2-ylmethyl)piperidine chemical structure and physicochemical properties
Executive Summary
4-Benzyl-1-(furan-2-ylmethyl)piperidine is a highly lipophilic, tertiary amine derivative that holds significant value in contemporary medicinal chemistry. Structurally, it merges a 4-benzylpiperidine core—a privileged pharmacophore known for its high affinity toward central nervous system (CNS) targets—with a furan-2-ylmethyl (furfuryl) moiety. This specific structural hybridization is primarily investigated for its modulatory effects on Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors, which are heavily implicated in neurodegenerative diseases and oncology[1][2].
As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework covering the compound's physicochemical properties, synthetic methodology, and pharmacological relevance.
Structural Elucidation & Physicochemical Profiling
The molecule consists of three distinct structural domains, each contributing to its overall pharmacodynamic and pharmacokinetic profile:
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The Piperidine Core: Acts as the central basic scaffold. At physiological pH (~7.4), the tertiary nitrogen is predominantly protonated, enabling crucial electrostatic and cation-π interactions within receptor binding pockets[3].
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The 4-Benzyl Group: A bulky, highly hydrophobic appendage. The flexibility of the methylene linker allows the phenyl ring to adopt optimal conformations to occupy deep hydrophobic cavities in target proteins[4][5].
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The 1-(Furan-2-ylmethyl) Group: The N-alkylation with a furfuryl group introduces an electron-rich aromatic system. The oxygen atom in the furan ring acts as a weak hydrogen-bond acceptor, while the ring itself participates in secondary dipole or aromatic π-π stacking interactions.
To predict its behavior in biological assays and formulation, we must analyze its quantitative physicochemical parameters.
Table 1: Physicochemical Properties
| Property | Value | Pharmacokinetic Implication |
| Chemical Formula | C₁₇H₂₁NO | N/A |
| Molecular Weight | 255.36 g/mol | Ideal for small-molecule drug design (<500 Da). |
| LogP (Estimated) | 3.6 – 3.9 | High lipophilicity; excellent Blood-Brain Barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | 16.38 Ų | Highly membrane-permeable (well below the 90 Ų CNS limit). |
| pKa (Conjugate Acid) | ~8.5 | Exists primarily as a protonated cation at physiological pH. |
| H-Bond Donors (HBD) | 0 | Reduces desolvation energy penalties during receptor binding. |
| H-Bond Acceptors (HBA) | 2 (N, O) | Facilitates targeted interactions with receptor amino acid residues. |
| Rotatable Bonds | 4 | Balances conformational flexibility with entropic binding efficiency. |
Synthetic Methodology: Reductive Amination
The most efficient and scalable method to synthesize 4-benzyl-1-(furan-2-ylmethyl)piperidine is via the direct reductive amination of 4-benzylpiperidine with furfural (furan-2-carboxaldehyde).
Mechanistic Rationale (Causality)
We select Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) over standard Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). STAB is a mild, selective reducing agent that does not prematurely reduce the electrophilic furfural into furfuryl alcohol[6][7]. Instead, it selectively reduces the transient iminium ion formed by the condensation of the secondary amine and the aldehyde[8].
Figure 1: Reductive amination workflow for synthesizing 4-benzyl-1-(furan-2-ylmethyl)piperidine.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. In-process controls are embedded to ensure reaction fidelity.
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Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 4-benzylpiperidine (1.0 equivalent, e.g., 10 mmol) and furfural (1.05 equivalents, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration)[6][8].
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Imine Formation: Stir the mixture at room temperature for 30 minutes.
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Self-Validation: A slight color change (often pale yellow) indicates the formation of the iminium intermediate. Because aldehydes are highly electrophilic, an acid catalyst is generally not required[8].
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Reduction: Add Sodium Triacetoxyborohydride (1.4 equivalents, 14 mmol) portion-wise over 15 minutes to control any mild exotherm[7].
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Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
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Self-Validation: The reaction is complete when the UV-active furfural spot disappears and a new spot (the product) appears, which stains positively with Dragendorff's reagent (indicating a tertiary amine).
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Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure target compound.
Pharmacological Relevance & Mechanistic Pathways
Derivatives of 4-benzylpiperidine are heavily documented as potent pan-Sigma Receptor (σ1R and σ2R) modulators[1][2]. Sigma receptors are unique, non-opioid transmembrane proteins localized at the mitochondria-associated endoplasmic reticulum membrane (MAM).
Structure-Activity Relationship (SAR)
The ability of Sigma receptors to bind a diverse array of ligands is driven by a specific pharmacophore model: a basic amine flanked by primary and secondary hydrophobic regions.
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Primary Hydrophobic Binding: The 4-benzyl group of our target compound perfectly occupies the primary hydrophobic pocket of the σ1R/σ2R[4][5].
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Electrostatic Anchoring: The basic piperidine nitrogen (protonated in vivo) forms a critical salt bridge with a conserved aspartate residue (e.g., Asp126 in human σ1R)[3].
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Secondary Binding: The furan-2-ylmethyl group occupies the secondary hydrophobic/aromatic pocket, fine-tuning the selectivity ratio between σ1R and σ2R[4].
Figure 2: Proposed pharmacodynamic interactions between the ligand and target Sigma receptors.
Analytical Characterization Workflow
To ensure high scientific integrity and confirm the structural identity of the synthesized 4-benzyl-1-(furan-2-ylmethyl)piperidine, the following analytical suite must be executed:
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High-Resolution Mass Spectrometry (HRMS-ESI):
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Expected Result: The [M+H]⁺ peak should be observed at m/z 256.1696. This confirms the exact mass and the successful addition of the furfuryl group.
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¹H NMR (400 MHz, CDCl₃):
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Aromatic region: Multiplet at 7.15–7.35 ppm (5H) corresponding to the benzyl phenyl ring.
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Furan region: Distinct peaks around 7.38 ppm (1H, furan H-5), 6.32 ppm (1H, furan H-4), and 6.20 ppm (1H, furan H-3).
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Aliphatic region: A singlet around 3.50 ppm (2H) corresponding to the methylene linker between the furan and the piperidine nitrogen.
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¹³C NMR (100 MHz, CDCl₃):
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Verification of the 17 distinct carbon environments, specifically noting the downfield shift of the furan carbons (~152, 142, 110, 108 ppm) and the characteristic benzylic CH₂ (~43 ppm).
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References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
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Rui, M., Rossi, D., Marra, A., et al. (2016). Synthesis and biological evaluation of new aryl-alkyl(alkenyl)-4-benzylpiperidines, novel Sigma Receptor (SR) modulators, as potential anticancer-agents. European Journal of Medicinal Chemistry, 124, 649-665.[Link]
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Rossi, D., Marra, A., Rui, M., et al. (2016). Novel Enantiopure Sigma Receptor Modulators: Quick (Semi-)Preparative Chiral Resolution via HPLC and Absolute Configuration Assignment. Molecules, 21(9), 1204.[Link]
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Berardi, F., Ferorelli, S., Abate, C., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate.[Link]
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